1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H21N3O/c1-3-12(17)11-9-15-13(8-10(11)2)16-6-4-14-5-7-16/h8-9,12,14,17H,3-7H2,1-2H3 |
InChI Key |
AXQZRDVYCKTUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds structurally similar to 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant antidepressant effects. These compounds often target serotonin and norepinephrine reuptake inhibition, enhancing mood regulation. A study demonstrated that derivatives of piperazine have shown promise in treating major depressive disorder by modulating neurotransmitter levels .
-
Anxiolytic Properties
- The compound may also possess anxiolytic properties, potentially acting on the GABAergic system. This is crucial for developing treatments for anxiety disorders. The structural characteristics of piperazine derivatives suggest they can interact with GABA receptors, leading to reduced anxiety symptoms .
- Antipsychotic Potential
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a related piperazine compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the hypothesis that this class of compounds can be effective in mood regulation .
Case Study 2: Anxiolytic Effects
In an animal model study, a piperazine derivative demonstrated significant anxiolytic effects when administered prior to stress-inducing stimuli. Behavioral tests showed reduced anxiety-like behaviors, indicating potential for therapeutic use in anxiety disorders .
Case Study 3: Antipsychotic Properties
A study focused on the antipsychotic potential of similar compounds revealed that they effectively reduced psychotic symptoms in patients with schizophrenia. The findings suggested that these compounds could serve as alternative treatments for individuals resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridine rings can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The compound shares a pyridine-piperazine scaffold with several bioactive molecules. Its distinguishing features include:
- Propanol substituent: Provides hydrogen-bonding capacity and enhanced solubility.
- Methyl group at position 4 : May influence steric interactions and metabolic stability.
- Piperazine at position 6 : A common pharmacophore in receptor antagonists and enzyme inhibitors.
Comparison Table: Structural and Pharmacological Profiles
Key Observations
Piperazine Role :
- In S 18126, the piperazine group is critical for selective dopamine D4 receptor antagonism.
- In kinase inhibitors (e.g., BMS-354825, NVP-BGJ398), piperazine improves solubility and binding pocket interactions.
Therapeutic Potential: While the target compound lacks reported activity, structural parallels suggest possible applications in kinase inhibition (e.g., Src, PI3K) or enzyme modulation (e.g., autotaxin, PDE10A).
Biological Activity
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H22N4O
- Molecular Weight : 234.34 g/mol
- CAS Number : 1355220-20-0
1. Serotonin Reuptake Inhibition
Research indicates that derivatives of compounds similar to 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant serotonin (5-HT) reuptake inhibition. A related study found that certain piperazine derivatives effectively antagonized serotonin depletion in animal models, suggesting potential antidepressant properties .
2. Antidepressant Effects
In vivo studies have demonstrated that compounds with similar structures can reduce immobility in forced swimming tests (FST), a common model for assessing antidepressant activity. The compound A20, closely related to this class, showed promising results in reducing immobility times, indicating its potential as an antidepressant .
Synthesis
The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol involves several steps that typically include the formation of the piperazine ring and subsequent functionalization of the pyridine moiety. Detailed methodologies can be referenced from various synthetic organic chemistry journals.
Case Study 1: Antidepressant Activity
A pharmacological evaluation conducted on a series of piperazine derivatives revealed that specific modifications to the pyridine structure enhanced serotonin reuptake inhibition significantly. The study highlighted the importance of structural variations in developing effective antidepressants .
Case Study 2: Toxicological Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary data suggest that while it exhibits beneficial pharmacological effects, careful monitoring is necessary due to potential side effects associated with piperazine derivatives .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and piperazine-containing precursors. For example:
- Key Steps : Refluxing in xylene with chloranil (as a dehydrogenation agent) for 25–30 hours, followed by alkaline workup and recrystallization from methanol .
- Optimization : Control reaction temperature (e.g., reflux conditions), use anhydrous Na₂SO₄ for drying organic layers, and employ rotary evaporation for solvent removal .
- Reagent Selection : For substitutions, sodium methoxide or tert-butoxide may enhance nucleophilicity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity Assessment : Use HPLC with UV detection (e.g., 95% purity threshold) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Stability : The compound is chemically stable under recommended storage (dry, 2–8°C, inert atmosphere). Avoid exposure to moisture or strong oxidizers .
- Decomposition Risks : No specific data on hazardous byproducts, but thermal decomposition above 200°C may release toxic fumes (e.g., NOₓ, CO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Functional Group Modifications :
- Replace the propanol chain with other alkyl/aryl groups to assess solubility and receptor binding .
- Vary substituents on the piperazine ring (e.g., chloro, benzyl) to modulate affinity for targets like serotonin or dopamine receptors .
- Biological Assays : Test antifungal activity using broth microdilution (MIC values) or enzyme inhibition assays (e.g., CYP450 isoforms) .
Q. What methodologies are suitable for resolving contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Data Validation :
- Cross-Referencing : Compare with PubChem or DSSTox entries for consensus values .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- logP Calculation : Predict lipophilicity using software like MarvinSketch or ACD/Labs to estimate blood-brain barrier penetration .
- Docking Studies : Model interactions with targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
- Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify potential CYP450-mediated oxidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
